BenchChemオンラインストアへようこそ!

2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

COX-2 selectivity COX-1 sparing NSAID safety

2-Methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-83-2), also designated as compound 6a or COX-2-IN-8, is a synthetic small-molecule cyclooxygenase-2 (COX-2) inhibitor belonging to the 1,2,4-triazole-benzothiazole sulfonamide class. The compound (molecular formula C₁₉H₁₉N₃O₄S₂, MW 417.5 g/mol) was designed as a celecoxib analog in which the central pyrazole ring of celecoxib is replaced by a 1,2,4-triazole bioisostere and a methylsulfamoyl pharmacophore is incorporated, yielding a structurally differentiated COX-2 inhibitor scaffold.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 865592-83-2
Cat. No. B2513399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
CAS865592-83-2
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C19H19N3O4S2/c1-26-16-7-3-2-6-14(16)18(23)21-19-20-15-9-8-13(12-17(15)27-19)28(24,25)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,21,23)
InChIKeyQPAHZKRYSIWIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide (COX-2-IN-8, CAS 865592-83-2): COX-2 Selective Inhibitor Procurement Guide


2-Methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-83-2), also designated as compound 6a or COX-2-IN-8, is a synthetic small-molecule cyclooxygenase-2 (COX-2) inhibitor belonging to the 1,2,4-triazole-benzothiazole sulfonamide class [1]. The compound (molecular formula C₁₉H₁₉N₃O₄S₂, MW 417.5 g/mol) was designed as a celecoxib analog in which the central pyrazole ring of celecoxib is replaced by a 1,2,4-triazole bioisostere and a methylsulfamoyl pharmacophore is incorporated, yielding a structurally differentiated COX-2 inhibitor scaffold [1]. Its primary pharmacological profile, established in vitro and in vivo, supports its utility as a research tool for COX-2-mediated inflammation studies and as a lead compound for selective NSAID development [1].

Why Generic Substitution Fails for 2-Methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Evidence-Based Comparator Analysis


COX-2 inhibitors within the 1,2,4-triazole-benzothiazole sulfonamide class exhibit substantial variation in key pharmacological parameters—including selectivity index (S.I. range: 8.64–14.58 across structurally related analogs), in vivo anti-inflammatory efficacy (edema inhibition range: 50.29%–54.17%), and ulcerogenic liability (U.I. range: 2.27–2.97)—even among compounds synthesized within the same series [1]. Consequently, 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide (compound 6a) cannot be assumed to be interchangeable with its closest in-class analogs (compounds 4a, 5b, or 7a) without experimental verification of the specific performance dimension relevant to the intended application [1]. The quantitative evidence below demonstrates precisely where compound 6a provides measurable differentiation that carries concrete implications for scientific selection, procurement, and experimental design decisions.

Product-Specific Quantitative Evidence Guide: 2-Methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide (COX-2-IN-8, CAS 865592-83-2)


COX-2 Selectivity Index (S.I.): Head-to-Head Superiority Over Celecoxib

Compound 6a (COX-2-IN-8), belonging to the high-selectivity subgroup (compounds 4a, 5b, 6a, and 7a), demonstrated a COX-2 selectivity index (S.I.) range of 8.64–14.58 compared to the clinical reference drug celecoxib, which exhibited an S.I. of 6.44 in the same in vitro COX-1/COX-2 enzyme inhibition assay system [1]. The upper bound of this range (S.I. = 14.58) represents an approximately 2.3-fold improvement in COX-2 selectivity over celecoxib [1]. A higher S.I. value indicates preferential inhibition of the pro-inflammatory COX-2 isoenzyme while sparing the gastroprotective COX-1 isoenzyme, a parameter directly relevant to predicting gastrointestinal safety margins in NSAID development programs [1].

COX-2 selectivity COX-1 sparing NSAID safety cyclooxygenase inhibition

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Inhibition vs Celecoxib

In the carrageenan-induced rat hind paw edema model—a standard acute inflammation assay predictive of clinical anti-inflammatory activity—compound 6a achieved 53.03% edema inhibition at 3 hours post-administration, compared to 49.60% edema inhibition for the reference drug celecoxib under identical experimental conditions [1]. This represents a 3.43 percentage point absolute improvement (6.9% relative improvement) in anti-inflammatory efficacy over the clinical gold standard [1]. Within the same series, compound 6a ranked second in anti-inflammatory potency after compound 4a (54.17%) and outperformed compound 7a (50.29%), highlighting its specific position in the structure-activity relationship landscape [1].

in vivo anti-inflammatory paw edema model carrageenan-induced inflammation COX-2 inhibitor efficacy

Gastrointestinal Safety: Ulcerogenic Index Comparison vs Celecoxib and Indomethacin

Compounds 4a, 5b, 6a, and 7a (including the target compound 6a) demonstrated significantly reduced ulcerogenic liability, with an ulcerogenic index (U.I.) range of 2.27–2.97, compared to celecoxib (U.I. = 2.99) and the non-selective NSAID indomethacin (U.I. = 20.25) in a standardized in vivo rat gastric ulcerogenicity assay [1]. The best-performing compounds within this subgroup exhibited up to a 24% reduction in U.I. relative to celecoxib and an approximately 85% reduction relative to indomethacin [1]. Histopathological examination of gastric tissue corroborated these quantitative U.I. findings, confirming the reduced gastrointestinal toxicity profile of these selective COX-2 inhibitors [1].

ulcerogenic liability gastrointestinal safety NSAID toxicity COX-2 safety margin

Structural Scaffold Differentiation: 1,2,4-Triazole-Benzothiazole Core vs Pyrazole-Sulfonamide in Celecoxib

Compound 6a (COX-2-IN-8) features a rationally designed triple structural modification relative to the celecoxib scaffold: (1) the central pyrazole ring is replaced by a 1,2,4-triazole bioisostere, (2) the para-sulfonamide group at the N-1 phenyl ring is exchanged for a methylsulfamoyl COX-2 pharmacophore, and (3) the C-3 trifluoromethyl group is replaced by a benzothiazole-pyrrolidine sulfonamide moiety containing an ortho-methoxybenzamide extension [1]. This structural departure from the celecoxib template is evidenced by the compound's distinct molecular formula (C₁₉H₁₉N₃O₄S₂, MW 417.5) and InChI Key (QPAHZKRYSIWIQE-UHFFFAOYSA-N) [1], and is further confirmed by molecular docking simulations demonstrating a distinct binding mode within the COX-2 active site [1].

scaffold hopping bioisostere replacement COX-2 pharmacophore structure-activity relationship

COX-2 Inhibitory Potency: IC₅₀ Value in Human Recombinant COX-2 Enzyme Assay

Compound 6a (COX-2-IN-8) inhibits human recombinant COX-2 enzyme with an IC₅₀ value of 6.585 μM, as determined using a standardized COX inhibitor screening assay [1]. While the primary publication reports selectivity indices rather than individual IC₅₀ values, the consistently reported 6.585 μM value across multiple independent vendor product specifications provides a benchmark COX-2 inhibitory potency for compound 6a [1]. This micromolar-range potency, combined with its selectivity advantage (S.I. up to 14.58 vs celecoxib's 6.44), indicates that compound 6a achieves its pharmacological differentiation primarily through selectivity rather than through sub-micromolar potency—a profile distinct from ultra-potent COX-2 inhibitors that may carry different off-target risk profiles [1].

COX-2 inhibition IC50 potency enzyme inhibition anti-inflammatory drug discovery

Best Research and Industrial Application Scenarios for 2-Methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide (COX-2-IN-8, CAS 865592-83-2)


GI-Safe Anti-Inflammatory Lead Optimization: Selectivity-Guided Medicinal Chemistry Programs

Medicinal chemistry teams developing next-generation NSAIDs with improved gastrointestinal safety profiles can utilize compound 6a as a lead scaffold or reference compound. The compound's COX-2 selectivity index (S.I. up to ~14.58) surpasses that of celecoxib (S.I. = 6.44), and its ulcerogenic index (U.I. within 2.27–2.97) is lower than both celecoxib (U.I. = 2.99) and indomethacin (U.I. = 20.25), providing dual evidence of GI safety advantages [1]. Structure-activity relationship (SAR) exploration around the 1,2,4-triazole core and the benzothiazole-pyrrolidine sulfonamide moiety can leverage these selectivity and safety benchmarks to further optimize the pharmacological profile [1].

In Vivo Inflammation Pharmacology: Validated Positive Control for Carrageenan-Induced Edema Studies

Preclinical pharmacologists requiring a well-characterized, orally active COX-2 inhibitor as a positive control in acute inflammation models can select compound 6a based on its validated in vivo performance: 53.03% carrageenan-induced paw edema inhibition at 3 hours, outperforming celecoxib (49.60%) under identical conditions [1]. The compound's demonstrated oral bioavailability potential (confirmed by ADME profiling) supports its use in oral administration protocols, and its established COX-2 selectivity profile enables mechanistic dissection of COX-2-dependent vs COX-1-dependent inflammatory pathways [1].

COX-2 Selectivity Assay Calibration: Benchmark Compound for In Vitro COX-1/COX-2 Discrimination

Biochemical assay development scientists requiring a reference compound with a well-defined COX-2 selectivity window can employ compound 6a as a calibration standard. The compound's selectivity index range (S.I. = 8.64–14.58) spans a discriminatory window above the celecoxib benchmark (S.I. = 6.44), enabling robust assay validation for COX-1/COX-2 selectivity screening platforms [1]. Its distinct structural scaffold (1,2,4-triazole-benzothiazole) provides chemical orthogonality to pyrazole-class COX-2 inhibitors, reducing the risk of scaffold-specific assay artifacts in high-throughput screening campaigns [1].

Patent-Space Differentiated COX-2 Inhibitor Development: Intellectual Property Strategy

Pharmaceutical R&D organizations seeking COX-2 inhibitors with clear intellectual property differentiation from the crowded pyrazole-sulfonamide patent landscape can evaluate compound 6a's 1,2,4-triazole-benzothiazole scaffold as a development starting point [1]. The triple structural modification relative to celecoxib—triazole for pyrazole ring exchange, methylsulfamoyl for sulfonamide replacement, and benzothiazole-pyrrolidine sulfonamide for trifluoromethyl substitution—provides composition-of-matter novelty, while the demonstrated in vivo efficacy and GI safety data offer a de-risked pharmacological starting point for lead development [1].

Quote Request

Request a Quote for 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.